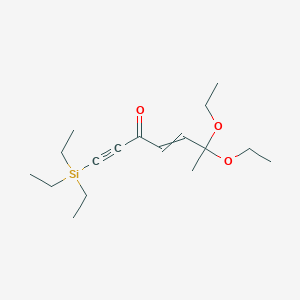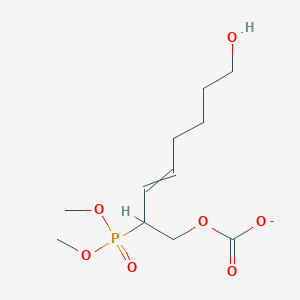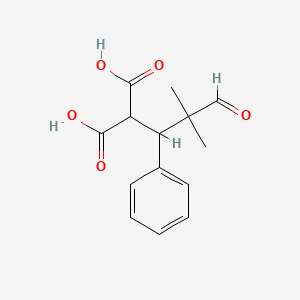
2-(2,2-Dimethyl-3-oxo-1-phenylpropyl)propanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,2-Dimethyl-3-oxo-1-phenylpropyl)propanedioic acid is an organic compound with a complex structure that includes a phenyl group, a ketone, and a propanedioic acid moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethyl-3-oxo-1-phenylpropyl)propanedioic acid typically involves multiple steps. One common method starts with the reaction of a phenyl-substituted ketone with a malonic acid derivative. The reaction conditions often require the use of a strong base, such as sodium ethoxide, to deprotonate the malonic acid derivative, followed by the addition of the ketone. The mixture is then heated to promote the formation of the desired product through a condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to maintain optimal reaction conditions and improve yield. Additionally, the use of catalysts and optimized solvents can enhance the reaction efficiency and reduce the production costs.
化学反应分析
Types of Reactions
2-(2,2-Dimethyl-3-oxo-1-phenylpropyl)propanedioic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
2-(2,2-Dimethyl-3-oxo-1-phenylpropyl)propanedioic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development, often involves this compound.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
作用机制
The mechanism by which 2-(2,2-Dimethyl-3-oxo-1-phenylpropyl)propanedioic acid exerts its effects involves interactions with specific molecular targets. For example, the compound may inhibit or activate certain enzymes, affecting metabolic pathways. The phenyl group and ketone moiety play crucial roles in these interactions, influencing the compound’s binding affinity and reactivity.
相似化合物的比较
Similar Compounds
Dimethyl propanedioic acid: A simpler analog with similar reactivity but lacking the phenyl group.
Propanedioic acid, dimethyl ester: Another related compound used in similar applications.
Uniqueness
2-(2,2-Dimethyl-3-oxo-1-phenylpropyl)propanedioic acid is unique due to its combination of a phenyl group and a ketone moiety, which confer distinct reactivity and binding properties. This makes it particularly valuable in research and industrial applications where specific interactions and reactions are required.
属性
分子式 |
C14H16O5 |
|---|---|
分子量 |
264.27 g/mol |
IUPAC 名称 |
2-(2,2-dimethyl-3-oxo-1-phenylpropyl)propanedioic acid |
InChI |
InChI=1S/C14H16O5/c1-14(2,8-15)11(9-6-4-3-5-7-9)10(12(16)17)13(18)19/h3-8,10-11H,1-2H3,(H,16,17)(H,18,19) |
InChI 键 |
OQMWVIRVFYXWOP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C=O)C(C1=CC=CC=C1)C(C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




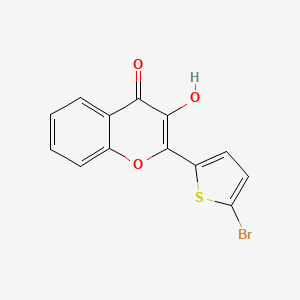
![1-[(3R)-3-(2-bromopropan-2-yl)oxolan-2-yl]propan-2-one](/img/structure/B12520174.png)


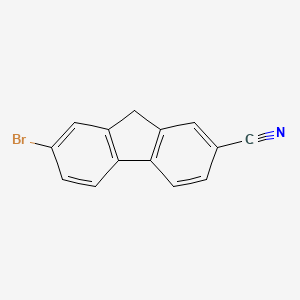
![tert-butyl N-benzyl-N-{2-[methoxy(methyl)carbamoyl]ethyl}carbamate](/img/structure/B12520192.png)

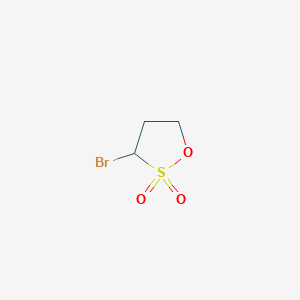
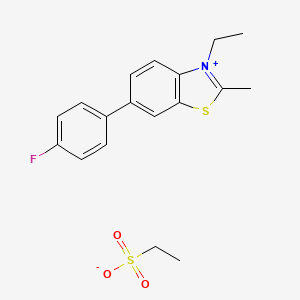
![(3S)-4-cyclopentyl-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B12520211.png)
